
Bcr-abl Inhibitor II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bcr-abl Inhibitor II is a small molecule inhibitor specifically designed to target the Bcr-Abl fusion protein, which is a product of the Philadelphia chromosome translocation. This fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of chronic myelogenous leukemia and acute lymphoblastic leukemia .
Métodos De Preparación
The synthesis of Bcr-abl Inhibitor II involves several key steps, including the formation of the core structure and the introduction of various functional groups. The synthetic route typically begins with the preparation of a substituted aniline, which undergoes a series of reactions to form the desired inhibitor. Common reaction conditions include the use of palladium-catalyzed coupling reactions, nucleophilic substitution, and amide bond formation . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Bcr-abl Inhibitor II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the inhibitor can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
Bcr-abl Inhibitor II has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure-activity relationships of tyrosine kinase inhibitors . In biology, it serves as a valuable probe to investigate the signaling pathways regulated by the Bcr-Abl protein . In medicine, this compound is used in preclinical and clinical studies to evaluate its efficacy and safety in treating leukemia .
Mecanismo De Acción
The mechanism of action of Bcr-abl Inhibitor II involves the inhibition of the Bcr-Abl tyrosine kinase activity. The compound binds to the ATP-binding site of the Bcr-Abl protein, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the apoptosis of leukemia cells . The molecular targets of this compound include the Bcr-Abl protein itself, as well as other kinases that are involved in the same signaling pathways .
Comparación Con Compuestos Similares
Bcr-abl Inhibitor II is unique among tyrosine kinase inhibitors due to its specific binding affinity and selectivity for the Bcr-Abl protein. Similar compounds include imatinib, dasatinib, nilotinib, bosutinib, and ponatinib . While these inhibitors also target the Bcr-Abl protein, they differ in their binding modes, potency, and resistance profiles . For example, imatinib was the first Bcr-Abl inhibitor to be developed and has a well-established clinical efficacy, but resistance to imatinib can develop over time . Dasatinib and nilotinib are second-generation inhibitors designed to overcome imatinib resistance, while bosutinib and ponatinib are third-generation inhibitors with broader activity against resistant Bcr-Abl mutants .
Propiedades
Fórmula molecular |
C16H11F2N3OS2 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
4-fluoro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11F2N3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22) |
Clave InChI |
ZDYQINDXPNAOKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


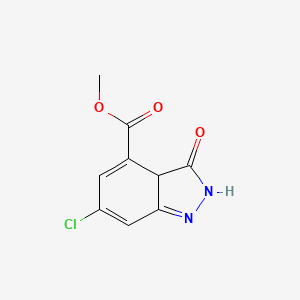
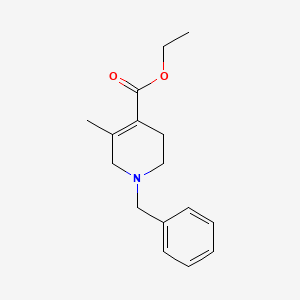
![1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide](/img/structure/B15130737.png)
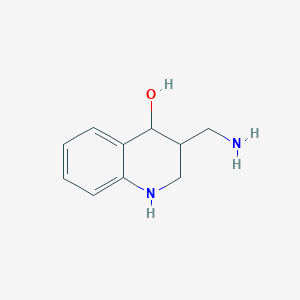
![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B15130748.png)

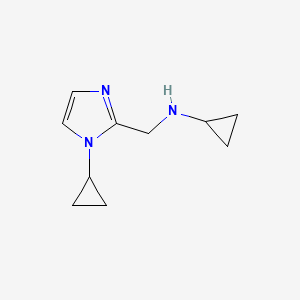
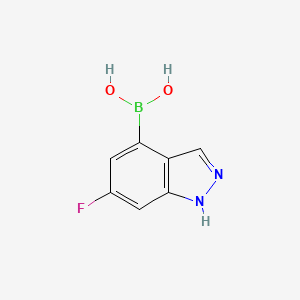
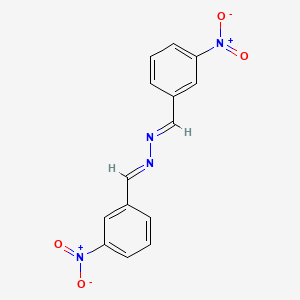
![4-Bromo-1,3-dihydrobenzo[c]thiophene](/img/structure/B15130770.png)

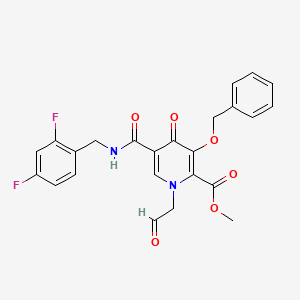

![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B15130816.png)
